![molecular formula C10H17FN2O B1414509 2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one CAS No. 2005059-59-4](/img/structure/B1414509.png)
2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one
Overview
Description
2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one, also known as 4-F-AZP, is a synthetic compound with a broad range of applications in the scientific and medical fields. It is a member of the azetidine family, which is a class of cyclic compounds that are used as precursors in organic synthesis. 4-F-AZP has been studied extensively due to its potential as a therapeutic agent and its ability to serve as a starting material for the synthesis of other compounds. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions related to 4-F-AZP.
Scientific Research Applications
Synthesis and Structural Studies
Azetidin-2-ones as Antimitotic Compounds : Azetidin-2-ones, including structures based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core with various substituents, have been described for their potential as antimitotic compounds. The study by Twamley, O’Boyle, and Meegan (2020) highlights the importance of these structures in medicinal chemistry (Twamley, O’Boyle, & Meegan, 2020).
Spectroscopic Characterization of Azetidin-2-ones : Singh and Pheko (2008) have provided insights into the spectroscopic characterization of azetidin-2-ones, emphasizing the impact of different substituents on the IR absorption and NMR frequencies. This research is crucial for understanding the structural and chemical properties of these compounds (Singh & Pheko, 2008).
Antimicrobial Applications
Antibacterial Activity : Studies have shown that various azetidin-2-ones exhibit significant antibacterial activity. For instance, Hoti et al. (2017) synthesized new azetidin-2-ones and tested them for antibacterial activity, demonstrating their efficacy against S. aureus, E. coli, and Klebsiella (Hoti et al., 2017).
Synthesis of Azetidin-2-One Derivatives with Antimicrobial Activity : Mistry, Desai, and Desai (2016) synthesized azetidin-2-one derivatives with notable antimicrobial activity, highlighting the potential of these compounds in combating microbial infections (Mistry, Desai, & Desai, 2016).
Synthesis of Biologically Active Compounds
- Synthesis of Beta-Lactam Antibiotics : Deshmukh et al. (2004) explored the use of azetidin-2-one as a synthon for synthesizing a wide range of organic molecules, including beta-lactam antibiotics. This research highlights the versatility of azetidin-2-ones in the synthesis of biologically important compounds (Deshmukh et al., 2004).
properties
IUPAC Name |
2-(azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-9-1-3-13(4-2-9)10(14)5-8-6-12-7-8/h8-9,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHDNMGAYGYDPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C(=O)CC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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